Biskallolide A
Description
Biskallolide A is a naturally occurring bisditerpenoid ether first isolated from the Caribbean sea whip Pseudopterogorgia bipinnata (Verrill, 1864). Its structure was elucidated using 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), revealing a unique bisfuranopseudopterane scaffold . The compound’s synthesis confirmed its structural assignment and highlighted the formation of a carbocation intermediate during the solvolysis of its precursors, kallolide A and isokallolide A . This intermediate plays a critical role in generating diverse solvolysis products, underscoring this compound’s chemical versatility and reactivity .
Properties
Molecular Formula |
C40H46O7 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(2R,3R,9S,10S)-12-methyl-10-[[(2R,3R,9S,10S)-12-methyl-5-oxo-2,9-bis(prop-1-en-2-yl)-4,14-dioxatricyclo[9.2.1.13,6]pentadeca-1(13),6(15),11-trien-10-yl]oxy]-2,9-bis(prop-1-en-2-yl)-4,14-dioxatricyclo[9.2.1.13,6]pentadeca-1(13),6(15),11-trien-5-one |
InChI |
InChI=1S/C40H46O7/c1-19(2)27-13-11-25-17-31(45-39(25)41)33(21(5)6)29-15-23(9)35(43-29)37(27)47-38-28(20(3)4)14-12-26-18-32(46-40(26)42)34(22(7)8)30-16-24(10)36(38)44-30/h15-18,27-28,31-34,37-38H,1,3,5,7,11-14H2,2,4,6,8-10H3/t27-,28-,31+,32+,33-,34-,37-,38-/m0/s1 |
InChI Key |
ZAEXQDBLZPJMTJ-JEPKPHBVSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H](CCC3=C[C@H]([C@H](C(=C1)O2)C(=C)C)OC3=O)C(=C)C)O[C@H]4[C@@H](CCC5=C[C@H]([C@H](C6=CC(=C4O6)C)C(=C)C)OC5=O)C(=C)C |
Canonical SMILES |
CC1=C2C(C(CCC3=CC(C(C(=C1)O2)C(=C)C)OC3=O)C(=C)C)OC4C(CCC5=CC(C(C6=CC(=C4O6)C)C(=C)C)OC5=O)C(=C)C |
Synonyms |
biskallolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Kallolide A and Isokallolide A
Kallolide A and isokallolide A are diterpenoid precursors to Biskallolide A. While all three compounds share a furanopseudopterane backbone, this compound is distinguished by its bisfuranopseudopterane ether linkage, formed via a carbocation-mediated dimerization process . Key differences include:
- Reactivity : Kallolide A and isokallolide A undergo facile solvolysis to form this compound, whereas this compound itself is relatively stable under similar conditions .
- Structural Complexity: this compound’s dimeric structure introduces steric and electronic effects absent in its monomeric precursors, influencing its biological activity and synthetic accessibility .
Bipinnatin J
Bipinnatin J, another diterpenoid isolated from Pseudopterogorgia species, shares functional groups (e.g., furan rings) with this compound but differs in its monomeric structure and biosynthetic pathway . Notably:
- Synthesis : Bipinnatin J’s synthesis employs expedient cyclization strategies, whereas this compound requires carbocation stabilization for dimer formation .
- Biological Activity : Both compounds exhibit anti-inflammatory properties, but this compound’s dimeric framework may enhance binding affinity to biological targets .
Comparative Data Table
The following table summarizes structural, synthetic, and functional differences:
Key Research Findings
Carbocation Stability : this compound’s synthesis revealed that carbocation intermediates stabilize during dimerization, a feature absent in kallolide A/isokallolide A solvolysis .
Synthetic Challenges : Unlike bipinnatin J, this compound’s dimeric structure complicates synthetic approaches, requiring precise control over reaction conditions .
Q & A
Basic Research Questions
Q. How can researchers design experiments for the initial isolation and structural characterization of Biskallolide A?
- Methodological Guidance :
- Isolation : Use bioassay-guided fractionation combined with chromatographic techniques (e.g., HPLC, TLC) to isolate this compound from natural sources. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Structural Elucidation : Employ spectroscopic methods (e.g., 1D/2D NMR, X-ray crystallography) and compare data with existing databases. For novel compounds, confirm stereochemistry via NOESY or computational modeling (e.g., DFT calculations) .
- Key Considerations :
- Document all experimental parameters (solvent systems, temperature gradients) to ensure reproducibility .
- Cross-validate spectral data with synthetic analogs if available .
Q. What methodologies are critical for confirming the bioactivity of this compound in preliminary studies?
- Methodological Guidance :
- In Vitro Assays : Use dose-response experiments (e.g., IC₅₀ determination) in cell lines relevant to the hypothesized mechanism (e.g., cancer, antimicrobial). Include positive/negative controls and triplicate replicates .
- Orthogonal Validation : Confirm bioactivity through multiple assay formats (e.g., fluorescence-based vs. colorimetric assays) to rule out interference from compound autofluorescence or solvent artifacts .
- Key Considerations :
- Address cytotoxicity thresholds using viability assays (e.g., MTT, ATP luminescence) to distinguish specific activity from general toxicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
- Methodological Guidance :
- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to identify convergent pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to prioritize targets .
- Kinetic Binding Studies : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target binding affinity and stoichiometry .
- Key Considerations :
- Evaluate assay conditions (pH, ionic strength) that may alter compound behavior .
- Compare findings across independent labs to assess reproducibility .
Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical fidelity?
- Methodological Guidance :
- Reaction Engineering : Apply Design of Experiments (DoE) to optimize parameters (catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between variables .
- Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts, enzymatic resolution) .
- Key Considerations :
- Validate stereochemistry at each synthetic step via circular dichroism (CD) or chiral HPLC .
Q. How should researchers address discrepancies in reported pharmacokinetic profiles of this compound?
- Methodological Guidance :
- In Vivo/In Vitro Correlation (IVIVC) : Conduct comparative studies using standardized protocols (e.g., fixed dosing, identical animal models). Monitor plasma stability, protein binding, and metabolite formation via LC-MS/MS .
- Computational Modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution differences across studies .
- Key Considerations :
- Report all experimental variables (e.g., diet, circadian rhythms) that may influence pharmacokinetics .
Data Analysis & Reproducibility
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Guidance :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) in software like GraphPad Prism or R .
- Error Propagation : Quantify uncertainties in IC₅₀ values via bootstrap resampling or Monte Carlo simulations .
- Key Considerations :
- Correct for multiple comparisons (e.g., Bonferroni adjustment) in high-throughput screens .
Q. How can researchers validate the specificity of this compound’s target engagement in complex biological systems?
- Methodological Guidance :
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with clickable this compound probes to identify off-target interactions .
- CRISPR Knockout Models : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .
- Key Considerations :
- Employ isogenic controls to rule out clonal variability .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
